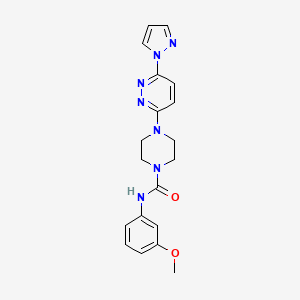
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, commonly known as CFM-4 or CFM-4H, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
CFM-4 has shown potential applications in various scientific fields, including cancer research, neurobiology, and drug development. In cancer research, CFM-4 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurobiology, CFM-4 has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders such as epilepsy. CFM-4 has also been investigated as a potential drug candidate for the treatment of various diseases, including diabetes and inflammation.
作用机制
The mechanism of action of CFM-4 is not fully understood, but it is believed to involve the modulation of ion channel activity and the inhibition of certain enzymes involved in cellular signaling pathways. CFM-4 has been shown to selectively target certain ion channels, such as TRPC3 and TRPC6, which are involved in calcium signaling and have been implicated in various diseases. CFM-4 has also been found to inhibit the activity of certain enzymes, such as JNK and IKK, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CFM-4 has been shown to have various biochemical and physiological effects, depending on the specific context and experimental conditions. In cancer cells, CFM-4 has been found to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer activity. In neurons, CFM-4 has been shown to modulate calcium signaling and synaptic transmission, which may have implications for the treatment of neurological disorders. CFM-4 has also been found to have anti-inflammatory effects, which may be mediated through the inhibition of certain enzymes involved in the inflammatory response.
实验室实验的优点和局限性
CFM-4 has several advantages for lab experiments, including its selectivity for certain ion channels and enzymes, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential applications in various scientific fields. However, CFM-4 also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations. These limitations may need to be taken into consideration when designing experiments involving CFM-4.
未来方向
There are several future directions for research involving CFM-4, including the development of more potent and selective analogs, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. Additionally, CFM-4 may have potential applications in other scientific fields, such as materials science and catalysis, which have not yet been explored. Further research on CFM-4 may lead to new insights into its biological activity and potential applications.
合成方法
CFM-4 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-fluorobenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of nicotinoyl chloride. The resulting compound can be purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(19)8-15(12)18/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHKZNQQLNUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


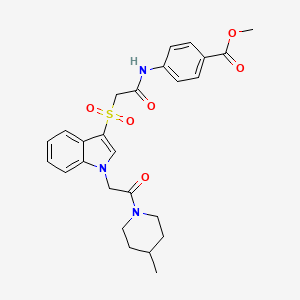
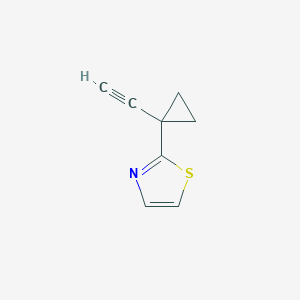
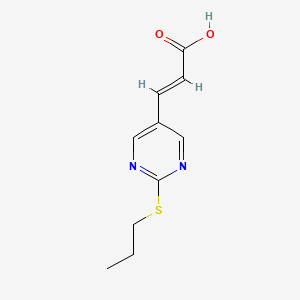
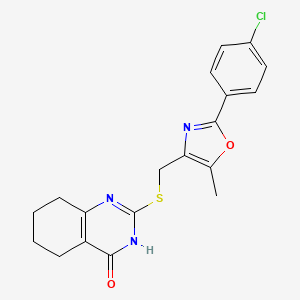
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)
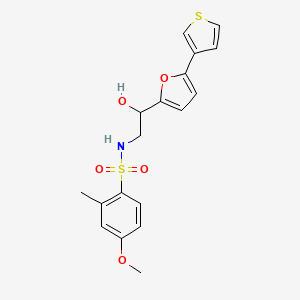
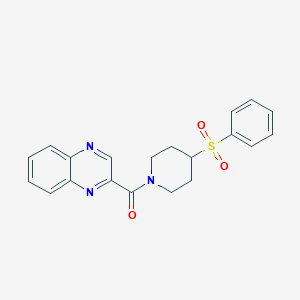
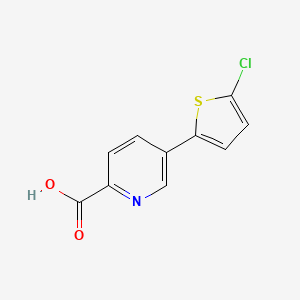
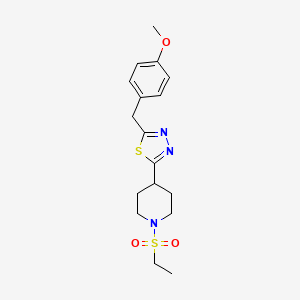
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)
